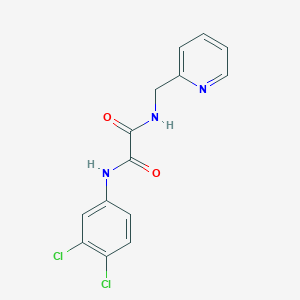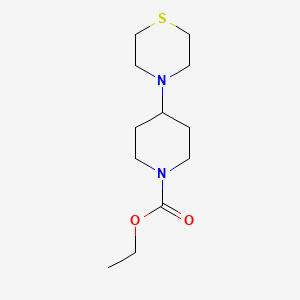
N-(3,4-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a chelating agent that can form stable complexes with metal ions, making it a useful tool in analytical chemistry, environmental science, and pharmaceutical research.
作用機序
DPA exerts its biological effects by forming stable complexes with metal ions. In the case of cancer, DPA can chelate metal ions that are essential for the growth and survival of cancer cells. By inhibiting the availability of these metal ions, DPA can induce apoptosis (programmed cell death) in cancer cells.
In Alzheimer's disease, DPA can chelate metal ions that are involved in the formation of amyloid plaques in the brain. By chelating these metal ions, DPA can prevent the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
DPA has been shown to have minimal toxicity and is generally well-tolerated in laboratory animals. DPA has been shown to be rapidly absorbed and eliminated from the body, with a half-life of approximately 2 hours.
実験室実験の利点と制限
DPA has several advantages for use in laboratory experiments. DPA is a highly specific chelating agent that forms stable complexes with metal ions, allowing for their detection and quantification. DPA is also relatively inexpensive and easy to synthesize.
However, DPA also has some limitations for use in laboratory experiments. DPA has a relatively low affinity for some metal ions, which may limit its usefulness in certain applications. Additionally, DPA can form complexes with some metal ions that are not of interest, leading to false positives in some assays.
将来の方向性
DPA has several potential future directions for research. In pharmaceutical research, DPA could be further investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In analytical chemistry, DPA could be further optimized for the detection and quantification of metal ions in environmental samples.
Overall, DPA is a versatile chelating agent that has potential applications in various fields. Further research is needed to fully explore the potential of DPA in these fields.
合成法
DPA can be synthesized by reacting 3,4-dichloroaniline with 2-pyridinecarboxaldehyde in the presence of ethylenediamine. The reaction yields a white crystalline solid that can be purified by recrystallization. The chemical structure of DPA is shown below:
科学的研究の応用
DPA has been extensively studied for its potential applications in various fields. In analytical chemistry, DPA is used as a chelating agent to form stable complexes with metal ions, allowing for their detection and quantification. DPA has been used to detect and quantify metal ions in environmental samples, such as water and soil.
In pharmaceutical research, DPA has been investigated as a potential drug candidate for the treatment of various diseases. DPA has been shown to have anticancer properties by inhibiting the growth of cancer cells. DPA has also been investigated as a potential treatment for Alzheimer's disease by chelating metal ions that are involved in the formation of amyloid plaques in the brain.
特性
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-11-5-4-9(7-12(11)16)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOPAGLLWWFJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5196076.png)

![5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5196091.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5196104.png)
![N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5196109.png)
![11-[(3-fluorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5196112.png)
![4-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5196114.png)
![3-[1-(3-phenylpropanoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5196122.png)
![N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B5196137.png)
![{2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5196140.png)

![4-methyl-4-{[3-(1-methyl-1-piperidiniumyl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5196170.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5196175.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(5-ethyl-2-furyl)methyl]piperidine](/img/structure/B5196176.png)